molecular formula C16H18O B14158744 1,3-Diphenylbutan-1-ol CAS No. 4435-52-3

1,3-Diphenylbutan-1-ol

Cat. No.: B14158744
CAS No.: 4435-52-3
M. Wt: 226.31 g/mol
InChI Key: HHOIGVVVPSBYKO-UHFFFAOYSA-N
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Description

1,3-Diphenylbutan-1-ol, with the CAS registry number 4435-52-3 , is an organic compound featuring a molecular formula of C16H18O and an average molecular mass of 226.319 Da . This compound is characterized as a secondary alcohol, containing two phenyl substituents and two defined stereocenters, which contribute to its stereochemistry and may be of significant interest in synthetic and mechanistic chemistry . As a chiral benzenepropanol derivative, it serves as a versatile synthetic intermediate . Researchers may utilize this compound in the development of novel pharmaceutical precursors, complex natural product analogs, or as a building block in materials science. Its structure suggests potential utility in studying reaction mechanisms, such as those involving carbonyl additions or reductive pathways, and in exploring stereoselective synthesis. The presence of multiple aromatic rings makes it a candidate for investigations into molecular interactions and crystal engineering. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling procedures should be established in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4435-52-3

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1,3-diphenylbutan-1-ol

InChI

InChI=1S/C16H18O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3

InChI Key

HHOIGVVVPSBYKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Diphenylbutan 1 Ol and Its Stereoisomers

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for obtaining optically active alcohols. The key prochiral ketone precursor for 1,3-Diphenylbutan-1-ol is 1,3-diphenylbutan-1-one. The asymmetric reduction of the carbonyl group in this precursor is a direct and widely studied route to the desired chiral alcohol.

Asymmetric reduction transforms a flat, two-dimensional ketone group into a three-dimensional chiral alcohol center. This is accomplished by using chiral reagents or catalysts that can distinguish between the two faces (enantiofaces) of the carbonyl group, leading to the preferential formation of one enantiomer over the other.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. smolecule.comchemshuttle.com In the context of synthesizing this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemical outcome of a reduction step. For instance, amino acid-derived heterocyclic auxiliaries, such as oxazolidinones, are widely used. researchgate.net A derivative, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, synthesized from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, serves as a powerful chiral auxiliary. researchgate.net The auxiliary creates a sterically defined environment that forces an incoming reagent, like a hydride, to attack the carbonyl from a specific direction, thus inducing asymmetry. After the reaction, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product. smolecule.com

One of the most effective methods for the enantioselective reduction of prochiral ketones is the use of chiral catalysts, particularly 1,3,2-oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. nih.govgoogle.com These catalysts are typically generated in situ from the reaction of borane (B79455) (BH₃) with a chiral β-amino alcohol. google.commdpi.com Amino alcohols derived from natural sources, such as (S)-valinol or (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, are common precursors. nih.govresearchgate.net

The mechanism involves the formation of a complex between the oxazaborolidine, the borane reducing agent, and the ketone substrate. The Lewis acidic boron atom of the catalyst coordinates to the carbonyl oxygen, while the Lewis basic nitrogen atom coordinates to the borane. This brings all components into a rigid, six-membered transition state that directs the hydride transfer from the borane to one specific face of the ketone. nih.govresearchgate.net This method is highly effective for reducing aromatic ketones, achieving excellent enantiomeric excess (ee). researchgate.netijprs.com For example, reducing acetophenone (B1666503) with a catalyst derived from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane can yield the corresponding (R)-alcohol with up to 95% ee. google.comnih.gov

Catalyst Precursor (Amino Alcohol) Substrate Reducing Agent Product Configuration Enantiomeric Excess (ee) Reference
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol Acetophenone Borane-THF R ~95% google.com
(S)-Diphenylprolinol Various Prochiral Ketones Borane S or R High nih.gov
(1S, 2R)-(-)-cis-1-amino-2-indanol Acetophenone Borane S Moderate to High ijprs.com
(S)-Valinol derivative Various Prochiral Ketones Borane S or R High nih.gov

This table presents illustrative data on the effectiveness of various amino alcohols as precursors for oxazaborolidine catalysts in the asymmetric reduction of ketones.

Catalytic asymmetric hydrogenation is a powerful industrial and laboratory method for producing chiral alcohols. nih.gov This technique employs a transition metal catalyst (commonly ruthenium, rhodium, or iridium) complexed with a chiral ligand. google.commdpi.com The chiral ligand creates an asymmetric environment around the metal center, which is responsible for the enantioselectivity of the hydrogenation process. nih.gov

For the synthesis of this compound, the precursor 1,3-diphenylbutan-1-one would be hydrogenated using molecular hydrogen (H₂) under pressure. Catalysts such as those based on Ru(II)-diphosphine-diamine complexes are highly effective. nih.gov The combination of a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) allows for fine-tuning of the catalyst's activity and selectivity. mdpi.com The reaction proceeds through a proposed six-membered transition state where the metal hydride is delivered to the carbonyl carbon with high facial selectivity. nih.gov Similarly, chiral N-heterocyclic carbene (NHC) complexes with metals like palladium have also been developed for the asymmetric hydrogenation of prochiral alkenes at atmospheric pressure, showcasing the expanding scope of this methodology.

Metal Chiral Ligand System Substrate Type H₂ Pressure Enantiomeric Excess (ee) Reference
Ruthenium (S)-TolBINAP / (R)-IPHAN Substituted Tetralones 9 atm 98% nih.gov
Iridium MsDPEN–Cp*Ir 4-Chromanone 15 atm 99% nih.gov
Ruthenium P,N,O-Aminophosphine / Ru(cod)Cl₂ Substituted Acetophenones N/A (Transfer) 85% researchgate.net
Palladium [2.2]Paracyclophane-based NHC E-Stilbene 1 atm N/A (chiral version gives good ee)

This table summarizes findings for various catalytic systems used in the asymmetric hydrogenation of ketones, demonstrating the high enantioselectivities achievable.

An alternative to reducing a pre-formed ketone involves constructing the carbon skeleton of this compound through a reaction that simultaneously sets the desired stereochemistry. These methods are particularly useful when a chiral center is already present in one of the reactants.

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl group, is a fundamental C-C bond-forming reaction. organic-chemistry.org To synthesize this compound, one could envision the reaction of phenylmagnesium bromide with 3-phenylbutanal or the addition of a 1-phenylethylmagnesium halide to benzaldehyde (B42025).

Achieving stereocontrol in such additions is the primary challenge. If one of the starting materials is chiral, the reaction can be diastereoselective. For example, the addition of a Grignard reagent to a chiral aldehyde containing a stereocenter at the α- or β-position can proceed with predictable diastereoselectivity, often governed by principles like the Felkin-Anh or Cram chelation models. Recent studies have also highlighted a significant "halide effect" in Grignard reactions with β-hydroxy ketones, where alkylmagnesium iodides provide superior 1,3-syn diastereoselectivity compared to bromides or chlorides. nih.gov This is attributed to the tunable Lewis acidity of the intermediate magnesium alkoxide, providing a powerful tool for controlling the stereochemical outcome. nih.gov

Organometallic alkylations offer another route. For instance, the enolate of acetophenone could be alkylated with a chiral electrophile, or a chiral enolate could be reacted with a benzyl (B1604629) halide. The β-alkylation of secondary alcohols with primary alcohols, mediated by iridium catalysts, represents a modern "hydrogen borrowing" strategy that can form C-C bonds to generate products like 1,3-diphenylpropan-1-ol (B1266756), a close analog of the target molecule. csic.es

Diastereoselective Carbon-Carbon Bond Forming Reactions

Targeted Aldol (B89426) and Related Condensations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. masterorganicchemistry.com This reaction can be catalyzed by either acid or base. magritek.com

A specific application of this is the crossed aldol condensation, which occurs between two different aldehyde or ketone molecules. byjus.com For instance, the reaction between benzaldehyde and acetophenone in the presence of a dilute base like sodium hydroxide (B78521) (NaOH) is a classic example of a crossed aldol condensation. In this reaction, acetophenone, which possesses alpha hydrogens, forms an enolate that then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde, which lacks alpha hydrogens. The resulting β-hydroxy ketone can then undergo dehydration to yield an α,β-unsaturated ketone. byjus.com

Catalytic Pathways for C-C Bond Formation Relevant to this compound Scaffold

Transition metal-catalyzed reactions provide powerful and versatile methods for constructing the this compound scaffold. These catalytic systems offer high efficiency and selectivity in forming the key carbon-carbon bonds.

Transition Metal-Catalyzed Coupling Reactions

Cross-coupling reactions, which involve the formation of a carbon-carbon bond between two different organic fragments with the aid of a transition metal catalyst, are a cornerstone of modern organic synthesis. kyoto-u.ac.jp

Palladium catalysts are widely used for their ability to facilitate a variety of cross-coupling reactions. For example, the Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is a prominent method. In a specific protocol, palladium(II) acetate (B1210297) (Pd(OAc)₂) with a Xantphos ligand has been used to couple 1-chloro-4-phenylbutan-1-ol with phenylboronic acid, yielding the desired product in 78% yield. smolecule.com The reaction mechanism is thought to involve oxidative addition and transmetallation steps. smolecule.com

Another application of palladium catalysis is in the synthesis of N-fused heterocycles through dearomatizing carbonylation, utilizing 1,3-bis(diisobutylphosphino)propane (DIBPP) as a ligand. researchgate.net Furthermore, palladium-catalyzed carbonylative reactions have been employed to synthesize various heterocycles. researchgate.net For instance, (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one has been synthesized from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol via an enantiospecific oxidative carbonylation using a PdI₂/KI catalytic system. researchgate.net

Table 1: Palladium-Catalyzed Reactions
Catalyst SystemReactantsProductYieldReference
Pd(OAc)₂ / Xantphos1-chloro-4-phenylbutan-1-ol, Phenylboronic acidThis compound derivative78% smolecule.com
PdI₂ / KI(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one81% researchgate.net
[Pd(dba)₂] / Cs₂CO₃1-bromo-2-((3-phenylprop-2-yn-1-yl)oxy)benzene, 3-methyl-1,3-diphenylcyclobutan-1-olFunctionalized dihydrobenzofuran70% (NMR Yield) acs.org

Nickel catalysts have proven effective in accelerating the addition of organometallic reagents to carbonyl compounds. semanticscholar.org For instance, the use of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) significantly speeds up the addition of dialkylzinc reagents to both aromatic and aliphatic aldehydes. semanticscholar.org This method represents a substantial improvement over non-catalyzed reactions. semanticscholar.org

In a related application, a nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes has been developed. rsc.org For example, the synthesis of 1,5-diphenylpentan-3-ol (B3379799) was achieved through the reaction of dihydrocinnamaldehyde with 2-bromoethylbenzene. rsc.org

Rhodium catalysts are effective in the addition of organoboron reagents to enones and aldehydes. Potassium alkenyl- and aryltrifluoroborates can add to these carbonyl compounds in the presence of a Rh(I) catalyst to produce β-functionalized ketones and allylic/benzylic alcohols, respectively. researchgate.net

Iridium catalysts are particularly useful in the alkylation of amines and ketones with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with a nucleophile, followed by the reduction of the resulting intermediate by the iridium hydride species. rsc.org

For example, an air-stable iridium pyrazolato complex has been shown to be an effective catalyst for the α-alkylation of ketones with primary alcohols. researchgate.net Mechanistic studies, including Hammett plots, have indicated that for the alkylation of amines with alcohols, hydride abstraction from the alcohol is the selectivity-determining step. rsc.org

Rhodium-Catalyzed Reactions

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. grafiati.com These small organic molecules can effectively catalyze reactions with high enantioselectivity and diastereoselectivity under mild conditions. grafiati.comchalmers.se

Amino Alcohol-Derived Organocatalysis

Chiral amino alcohols, derived from readily available amino acids, have proven to be effective organocatalysts in various asymmetric transformations. yok.gov.trresearchgate.net These catalysts, particularly β-amino alcohols, create a chiral environment that can direct the stereochemical outcome of a reaction. yok.gov.tr For instance, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, a sterically hindered amino alcohol, has been utilized in the asymmetric reduction of ketones. nih.gov When complexed with borane, it forms a chiral 1,3,2-oxazaborolidine catalyst that facilitates the reduction of prochiral ketones to secondary alcohols with high enantiomeric excess. The bulky diphenyl groups on the amino alcohol are crucial for enhancing enantioselectivity by stabilizing the catalyst-substrate complex.

The general mechanism involves the deprotonation of the amino alcohol hydrochloride to its free amine form, which then reacts with borane to generate the active catalyst. This catalyst then coordinates with the ketone, guiding the hydride delivery from a specific face to produce a chiral alcohol.

Table 1: Examples of Amino Alcohol-Derived Organocatalysts in Asymmetric Reductions

Catalyst PrecursorKetone SubstrateProductEnantiomeric Excess (ee)
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol3-acetylpyridine(S)-1-(pyridin-3-yl)ethanolup to 99%
(S)-2-amino-3-methyl-1,1-diphenylbutan-1-olVarious alkyl phenyl ketonesCorresponding secondary alcoholsHigh nih.gov
Proline-derived amino alcoholsAcetone(R)- or (S)-1,3-diols (after subsequent steps)High researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that have gained significant attention for their ability to mediate a wide range of chemical transformations. chalmers.seisca.me A key feature of NHC catalysis is their ability to induce "umpolung" or reverse the polarity of functional groups, most notably converting the typically electrophilic carbon of an aldehyde into a nucleophilic species. nih.govresearchgate.net This is achieved through the formation of a Breslow intermediate. researchgate.net

While direct NHC-catalyzed synthesis of this compound is not prominently documented, the principles of NHC catalysis can be applied to reactions that form key intermediates. For example, NHCs can catalyze the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound. A retrosynthetic analysis of this compound could envision a Stetter-type reaction as a key step.

NHCs are typically generated in situ from the deprotonation of the corresponding imidazolium (B1220033) or triazolium salts. nih.gov The stability and catalytic activity of NHCs are influenced by the substituents on the nitrogen atoms, with bulky groups enhancing stability.

Table 2: Key Features of N-Heterocyclic Carbene Catalysis

FeatureDescription
Umpolung Reversal of the normal polarity of a functional group, enabling new bond formations. nih.govresearchgate.net
Breslow Intermediate A key intermediate formed from the reaction of an NHC with an aldehyde. researchgate.net
Versatility Catalyzes a broad range of reactions including benzoin (B196080) condensations, Stetter reactions, and annulations. isca.meresearchgate.net
Mild Conditions Reactions are often carried out under mild, environmentally benign conditions. chalmers.se

Retrosynthetic Analysis and Disconnection Strategies for this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. lkouniv.ac.inscribd.com This process involves imaginary bond cleavages called "disconnections," which correspond to the reverse of known chemical reactions. lkouniv.ac.inscribd.com

One-Group C-C Disconnections

In a one-group disconnection, the analysis focuses on a single functional group to guide the bond cleavage. kccollege.ac.insut.ac.th For this compound, a one-group C-C disconnection can be made at the C1-C2 bond or the C2-C3 bond.

Disconnection at C1-C2: This disconnection points to a reaction between a benzaldehyde synthon (electrophile) and a 1,3-diphenylpropyl nucleophile synthon. The synthetic equivalent for the nucleophile could be a Grignard reagent or an organolithium species.

Disconnection at C2-C3: This disconnection suggests the reaction of a phenylacetaldehyde (B1677652) synthon with a 1-phenylethyl nucleophile synthon.

Two-Group C-C Disconnections

Two-group disconnections consider the relationship between two functional groups to devise a synthetic route. youtube.comyoutube.comyoutube.com For this compound, the hydroxyl group and the phenyl group at the 3-position can be considered as a 1,3-dioxygenated pattern after a functional group interconversion. deanfrancispress.com

A key two-group C-C disconnection for a 1,3-difunctionalized compound like this compound is the aldol disconnection. lkouniv.ac.in This involves breaking the C2-C3 bond, leading to two carbonyl compounds as synthons. In the case of this compound, this would lead to acetophenone and phenylacetaldehyde. The forward reaction, an aldol condensation, would form an α,β-unsaturated ketone, which could then be reduced to the target alcohol.

Table 3: Retrosynthetic Disconnections for this compound

Disconnection TypeBond CleavedResulting SynthonsCorresponding Forward Reaction
One-Group C-CC1-C2Benzaldehyde (electrophile) + 1,3-Diphenylpropyl (nucleophile)Grignard or Organolithium Addition
Two-Group C-C (Aldol)C2-C3Acetophenone (nucleophile) + Phenylacetaldehyde (electrophile)Aldol Condensation followed by reduction

Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversion (FGI) is a crucial tactic in retrosynthesis where one functional group is converted into another to facilitate a disconnection or to prepare for a subsequent synthetic step. ub.eduimperial.ac.uk

In the retrosynthesis of this compound, an FGI can be used to transform the target alcohol into a related ketone. For example, oxidation of this compound would yield 1,3-diphenylbutan-1-one. This ketone can then be subjected to a two-group C-C disconnection, which simplifies to the reaction between benzoyl chloride (an acylating agent) and the enolate of ethylbenzene.

Another FGI strategy involves the dehydration of the target alcohol to form an alkene, 1,3-diphenylbut-1-ene. This alkene can then be disconnected via reactions known to form carbon-carbon double bonds, such as the Wittig reaction. This would lead back to benzaldehyde and a 1-phenylethylidenephosphorane.

The strategic use of FGI allows for a wider range of possible synthetic routes and can often lead to more efficient and practical syntheses. imperial.ac.uk

Mechanistic Elucidation of 1,3 Diphenylbutan 1 Ol Formation and Transformations

Reaction Pathway Delineation for 1,3-Diphenylbutan-1-ol Synthesis

The formation of this compound can be achieved through various synthetic routes, with modern methods focusing on achieving high stereoselectivity through tandem catalytic processes. One prominent pathway involves a one-pot, two-step tandem catalysis that begins with an asymmetric 1,4-addition followed by an asymmetric transfer hydrogenation (ATH). osti.gov

This reaction sequence utilizes a sophisticated nanoreactor system to compartmentalize two incompatible catalysts. The process initiates with the Rh-diene catalyzed asymmetric 1,4-addition of phenylboronic acid to trans-1-phenyl-2-buten-1-one. This step produces the key intermediate, (S)-1,3-diphenylbutan-1-one. osti.gov Subsequently, the second step, an asymmetric transfer hydrogenation (ATH) of the intermediate ketone, is triggered by an external stimulus like UV light. This hydrogenation is catalyzed by a Rh-TsDPEN complex to yield the final product, (1R,3S)-1,3-diphenyl-1-butanol. osti.gov

Another potential, more traditional pathway involves the reduction of the precursor ketone, 1,3-diphenylbutan-1-one. This ketone can be synthesized through various means, including the aforementioned 1,4-addition. The subsequent reduction of the ketone to the alcohol can be performed using various reducing agents. In some cases, this compound has also been observed as a dimer product from reactions involving acetophenone (B1666503). bme.hu

Table 1: Synthetic Pathways to this compound

PathwayStarting MaterialsKey IntermediateCatalyst SystemFinal ProductReference
Tandem Catalysistrans-1-Phenyl-2-buten-1-one, Phenylboronic Acid(S)-1,3-Diphenylbutan-1-one1. Rh-diene 2. Rh-TsDPEN(1R,3S)-1,3-Diphenyl-1-butanol osti.gov
Ketone Reduction1,3-Diphenylbutan-1-oneN/AVarious Reducing AgentsThis compound osti.govbme.hu
Acetophenone DimerizationAcetophenoneN/AVariesThis compound bme.hu

Transition State Analysis in Stereoselective Routes

Achieving high stereoselectivity in the synthesis of this compound hinges on the precise control of the reaction's transition state geometry. In the tandem catalytic synthesis of (1R,3S)-1,3-diphenyl-1-butanol, this control is exerted during the asymmetric transfer hydrogenation (ATH) of the (S)-1,3-diphenylbutan-1-one intermediate. osti.gov

The stereochemical outcome is directed by a chiral rhodium catalyst, specifically a Rh-TsDPEN complex, which is sequestered in the hydrophobic core of a smart core-shell-crosslinked micelle (SCM) nanoreactor. osti.gov The mechanism for such enantioselective ketone reductions is understood to proceed through a highly organized, six-membered transition state. In this arrangement, the metal atom coordinates with the ketone's carbonyl oxygen, which positions the substrate within the chiral environment of the N-tosylated 1,2-diphenyl-1,2-ethylenediamine (TsDPEN) ligand. mdpi.com This fixed geometry directs the hydride transfer from the hydrogen source (e.g., isopropanol) to one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess. mdpi.com

The spatial isolation of the ATH catalyst within the micellar core prevents interference from the 1,4-addition catalyst located in the hydrophilic corona, ensuring that each step proceeds with high fidelity. osti.gov This compartmentalization is key to the high diastereoselectivity (>96:4 dr) and enantioselectivity (99% ee) observed in the final product. osti.gov

Table 2: Stereoselective Outcomes in Tandem Catalysis

Reaction StepIntermediate/ProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Asymmetric Transfer Hydrogenation (ATH)(1R,3S)-1,3-Diphenyl-1-butanol>96:499% osti.gov

Role of Intermediates and Reaction Kinetics

The kinetics of the tandem synthesis of this compound reveal a sequential process where the formation and consumption of a key intermediate can be clearly observed. The reaction proceeds in two distinct, temporally separated stages. osti.gov

Stage 1: Formation of the Intermediate The reaction begins with the asymmetric 1,4-addition of phenylboronic acid to trans-1-phenyl-2-buten-1-one. This leads to the steady accumulation of the intermediate, (S)-1,3-diphenylbutan-1-one. The starting enone is completely consumed during this phase. osti.gov

Stage 2: Transformation of the Intermediate The second stage, the asymmetric transfer hydrogenation (ATH), does not begin until initiated by an external light stimulus (UV irradiation). Upon activation, the (S)-1,3-diphenylbutan-1-one intermediate is converted into the final (1R,3S)-1,3-diphenyl-1-butanol product. osti.gov Time-course analysis of the reaction shows that the concentration of the ketone intermediate peaks and then declines as the final alcohol product is formed. osti.gov This demonstrates that (S)-1,3-diphenylbutan-1-one is a true intermediate in the reaction pathway and its conversion to the final product is the rate-determining step of the second stage. The ability to trigger the second step on demand allows for precise control over the reaction sequence and prevents competing side reactions. osti.gov

Table 3: Reaction Profile of Tandem Catalysis

Time (hours)Eventtrans-1-Phenyl-2-buten-1-one(S)-1,3-Diphenylbutan-1-one (Intermediate)(1R,3S)-1,3-Diphenyl-1-butanol (Product)Reference
0Reaction StartHighNoneNone osti.gov
0-151,4-AdditionDecreasing to ZeroIncreasingNone osti.gov
15UV Irradiation OnZeroPeak ConcentrationStarts to Form osti.gov
>15Asymmetric Transfer HydrogenationZeroDecreasingIncreasing to 92% Conversion osti.gov

Synthetic Utility and Derivatization of 1,3 Diphenylbutan 1 Ol

Asymmetric Synthesis of Chiral Compounds Utilizing the 1,3-Diphenylbutanol Moiety

The inherent chirality of substituted 1,3-diphenylbutan-1-ol derivatives makes them highly valuable in stereoselective chemistry. The rigid and sterically defined environment provided by the diphenylbutanol scaffold is crucial for inducing asymmetry in a variety of chemical transformations.

Amino-functionalized derivatives of this compound are well-established precursors for a range of influential chiral ligands and catalysts. evitachem.com These compounds are particularly effective in asymmetric reductions and additions.

One of the most significant applications is in the synthesis of chiral 1,3,2-oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. nih.gov Chiral amino alcohols, such as (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, react with borane (B79455) to form these heterocyclic catalysts. nih.govacs.org The resulting oxazaborolidine coordinates with a reducing agent (like borane) and a prochiral ketone, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl group, leading to the formation of a specific enantiomer of the secondary alcohol with high enantiomeric excess (ee). nih.gov The diphenyl groups on the butanol backbone significantly enhance enantioselectivity by creating a well-defined chiral pocket that stabilizes the catalyst-substrate complex.

Beyond borane-based catalysts, these amino alcohols are used to construct other ligand types. A novel phosphino-oxazoline ligand, prepared from (S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol, has proven highly effective in cobalt-catalyzed enantioselective hydroboration of α-substituted acrylates, achieving excellent yields and enantioselectivities up to 99:1 er. nih.gov Furthermore, titanium complexes incorporating chiral amino alcohol ligands derived from this scaffold have been developed as precatalysts for processes like the intramolecular hydroamination of aminoallenes. researchgate.net The diphenylvalinol-based structure can also be converted into chiral oxazolidinone auxiliaries, such as (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, via oxidative carbonylation, providing another class of useful tools for asymmetric synthesis. researchgate.net

Table 1: Examples of Catalysts and Ligands Derived from this compound Analogs

Precursor Compound Catalyst/Ligand Type Application Reference
(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol 1,3,2-Oxazaborolidine (CBS Catalyst) Enantioselective reduction of prochiral ketones nih.gov
(S)-2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol Phosphino-oxazoline Ligand (for Cobalt) Enantioselective hydroboration of acrylates nih.gov
N-substituted D-amino alcohol Titanium Amino-alkoxide Complex Intramolecular hydroamination of aminoallenes researchgate.net

The enantiomerically pure forms of this compound and its derivatives serve as valuable chiral building blocks for the total synthesis of complex organic molecules. vulcanchem.comuni-regensburg.de Their defined stereochemistry is transferred to the target molecule, allowing for the construction of specific diastereomers and enantiomers. This strategy is fundamental in medicinal chemistry, where the chirality of a drug molecule is often critical to its therapeutic efficacy. vulcanchem.com

For example, these chiral scaffolds are incorporated into the synthesis of sophisticated molecules like substituted pipecolic acid derivatives. acs.org These syntheses often begin with enantiomerically pure piperidones, which themselves can be created through asymmetric cycloaddition reactions, and are then elaborated into the final complex structures. acs.org The synthesis of chiral aza-bis(oxazolines) also utilizes such building blocks, highlighting their versatility in creating advanced organocatalysts and ligands. uni-regensburg.de The use of these fragments ensures that the stereochemical integrity is maintained throughout multi-step synthetic sequences, providing reliable access to enantiomerically pure final products.

Precursors for Chiral Ligands and Catalysts

Transformation into Structurally Diverse Organic Molecules

The functional groups of this compound, primarily the hydroxyl group, can be readily transformed, providing access to a wide array of other organic molecules. These transformations enable the synthesis of functionalized diphenylbutane derivatives and serve as entry points for constructing more complex cyclic and polycyclic systems.

The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 1,3-diphenylbutan-1-one. This ketone is a key intermediate that can be further modified. The asymmetric transfer hydrogenation of 1,3-diphenylbutan-1-one, for instance, can be used to regenerate the alcohol in an enantioselective manner, demonstrating the synthetic relationship between the two functionalities. osti.gov

The ketone can also be a precursor to the corresponding α,β-unsaturated ketone, or enone, such as (E)-1,3-diphenylbut-2-en-1-one. These enones are valuable Michael acceptors in conjugate addition reactions. The enantioselective conjugate hydrosilylation of (E)-1,3-diphenylbut-2-en-1-one, catalyzed by a chiral Lewis base, yields silyl (B83357) enol ethers that can be hydrolyzed to produce chiral saturated ketones with high enantiomeric excess. researchgate.net This two-step transformation from enone back to a chiral ketone highlights the synthetic utility of these functionalized derivatives. researchgate.net Additionally, related epoxy-ketones, such as (2RS,3RS)-3,4-epoxy-1,2-diphenylbutan-1-one, have been synthesized, further expanding the range of accessible functionalized diphenylbutane structures. researchgate.net

Table 2: Transformations and Derivatives of the 1,3-Diphenylbutane (B74984) Skeleton

Starting Material Reagent/Reaction Product Reference
(E)-1,3-Diphenylbut-2-en-1-one Trichlorosilane, Chiral Lewis Base (S)-1,3-Diphenylbutan-1-one researchgate.net
(S)-1,3-Diphenylbutan-1-one Formate (HCOONa), Rh-TsDPEN catalyst (1S,3S)-1,3-Diphenylbutan-1-ol osti.gov
This compound Oxidation 1,3-Diphenylbutan-1-one Inferred

Derivatives of this compound are effective substrates for cyclization reactions, leading to the formation of diverse ring systems and complex polycyclic frameworks. These reactions often leverage the existing carbon skeleton to build new carbocyclic or heterocyclic structures with high stereocontrol.

For example, the intramolecular cyclization of 4-chloro-1,1-diphenylbutan-1-ol, where the hydroxyl group acts as an internal nucleophile, can lead to the formation of four-membered oxetane (B1205548) rings. smolecule.com The regioselectivity of such ring-forming reactions can be highly dependent on reaction conditions like temperature. smolecule.com

More complex cascade reactions have also been developed. A palladium-catalyzed cascade involving the carbopalladation of alkynes followed by C–C bond cleavage of a cyclobutanol (B46151) derivative (3-methyl-1,3-diphenylcyclobutan-1-ol) has been used to synthesize benzofused heterocycles, such as (Z)-5-(benzofuran-3(2H)-ylidene)-3-methyl-1,3,5-triphenylpentan-1-one. acs.org In another powerful strategy, an intramolecular Friedel-Crafts cascade reaction can construct tetralin-based polycyclic frameworks, which are core structures in many biologically active natural products and synthetic molecules. tezu.ernet.in Furthermore, related structures like 1,3-diphenylbenzo[e] vulcanchem.comyok.gov.trtriazin-7(1H)-one undergo regioselective nucleophilic addition followed by intramolecular cyclocondensation to afford complex, highly colored tetracyclic systems known as tetracenes. rsc.org

Computational and Theoretical Investigations of 1,3 Diphenylbutan 1 Ol

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Key aspects of MO theory, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific, detailed MO diagrams and energy values for 1,3-Diphenylbutan-1-ol are not extensively published in readily available literature, general principles can be applied. The presence of two phenyl rings suggests that both the HOMO and LUMO will have significant π-character. The electron-donating nature of the hydroxyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the phenyl groups can act as electron-withdrawing groups, influencing the energy of the LUMO.

The reactivity of a molecule can often be gauged by the energy difference between its HOMO and LUMO. wuxiapptec.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these orbital energies and the resulting energy gap. researchgate.netdergipark.org.tr For related compounds, these calculations have proven valuable in understanding reaction pathways. wuxiapptec.com

Table 1: General Principles of HOMO-LUMO Interactions in Chemical Reactions

Interaction Type Description Implication for Reactivity
HOMO-LUMO Interaction between the highest occupied orbital of one molecule and the lowest unoccupied orbital of another. Governs many chemical reactions, with a smaller energy gap leading to a more favorable interaction. iqce.jp

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for studying reaction mechanisms, allowing for the calculation of transition state geometries, activation energies, and reaction pathways.

While specific DFT studies detailing the reaction mechanisms of this compound are not widely documented, research on related compounds highlights the utility of this approach. For instance, DFT calculations have been instrumental in elucidating the mechanisms of 1,3-dipolar cycloaddition reactions and the insertion of metal carbenoids into C-H and C-C bonds of 1,3-dicarbonyl compounds. mdpi.comsioc-journal.cn

Furthermore, computational studies, including DFT, have been used to understand the complex nature of reactions catalyzed by chiral 1,3,2-oxazaborolidines. researchgate.netacs.org These catalysts are often derived from chiral amino alcohols, some of which are structurally similar to derivatives of this compound. google.com These studies have confirmed the importance of factors like two-point binding and have helped to understand the role of Lewis acids in these transformations.

A hypothetical DFT study on a reaction involving this compound, such as its dehydration to form 1,3-diphenyl-1-butene, would likely involve the following steps:

Optimization of the ground state geometries of the reactant (this compound) and the product.

Locating the transition state structure for the reaction.

Calculating the activation energy (the energy difference between the transition state and the reactant).

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and product.

Stereochemical Prediction and Conformational Analysis

This compound has two stereocenters, at C1 and C3, which means it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Computational methods are valuable for predicting the relative stabilities of these stereoisomers and for analyzing the conformational landscape of each.

Semiempirical methods like RM1 have been used to evaluate the possible conformers of organic compounds. scielo.br A systematic conformational search for this compound would likely reveal several low-energy conformers, with the orientation of the two phenyl groups and the hydroxyl group being key determinants of their relative stability. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of one of the phenyl rings could also play a role in stabilizing certain conformations.

Table 2: Potential Diastereomers of this compound

Stereoisomer Configuration at C1 Configuration at C3 Relationship
1 R R Enantiomer of (1S,3S)
2 S S Enantiomer of (1R,3R)
3 R S Enantiomer of (1S,3R)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of molecules in different environments, such as in solution or in the solid state.

There are no specific molecular dynamics simulations of this compound reported in the reviewed literature. However, MD simulations have been used to study the conformational behavior of other flexible organic molecules in solution. scielo.br For example, a study on N-acylhydrazone derivatives used MD simulations to map the ensemble of conformations in aqueous solution, starting from initial structures obtained from a semiempirical conformational search. scielo.br

An MD simulation of this compound in a solvent like water or tetrahydrofuran (B95107) could reveal:

The preferred conformations of the molecule in solution.

The dynamics of intramolecular hydrogen bonding.

The nature of the interactions between the solute and solvent molecules.

The flexibility of the butyl chain and the rotational dynamics of the phenyl groups.

Such simulations often employ force fields, which are sets of parameters that describe the potential energy of a system of atoms or molecules. For more accurate results, quantum mechanics/molecular mechanics (QM/MM) methods can be used, where a small, reactive part of the system is treated with quantum mechanics, and the rest of the system is treated with a classical force field.

Emerging Research Avenues and Future Perspectives in 1,3 Diphenylbutan 1 Ol Chemistry

Development of Sustainable Synthetic Routes

The principles of green chemistry are guiding the development of new synthetic pathways for 1,3-diphenylbutan-1-ol and related compounds. The focus is on minimizing waste, avoiding hazardous reagents, and improving atom economy. A significant trend is the use of alcohols as both reactants and environmentally benign solvents, a process that often generates water as the sole byproduct, highlighting its high atom efficiency. doi.orgcardiff.ac.uk

One promising sustainable approach involves the Brønsted acid-catalyzed Friedel-Crafts alkylation of phenols with Donor-Acceptor (D-A) cyclopropane (B1198618) ketones to create the core structure. researchgate.net Research published in 2025 highlights the use of methanesulfonic acid (MeSO₃H) as a cost-effective, biodegradable, and transition-metal-free catalyst for producing 1,4-diphenyl butan-1-one and 1,3-diphenyl propane-1-one motifs, which are direct precursors to the target alcohol. researchgate.net This method avoids the use of transition metals and additives, contributing to a more environmentally friendly synthesis. researchgate.net

Another key strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. cardiff.ac.uk This process involves the catalytic dehydrogenation of a primary alcohol to an aldehyde, which then reacts with a secondary alcohol (like 1-phenylethanol) via an aldol (B89426) condensation. The resulting intermediate is then hydrogenated by the same catalyst to yield the final β-alkylated alcohol. doi.org This one-pot reaction is highly atom-economical and avoids the need for pre-functionalized starting materials and stoichiometric reagents. doi.orgcardiff.ac.uk

Sustainable ApproachKey FeaturesCatalyst ExamplePrecursor SynthesizedReference
Brønsted Acid CatalysisEnvironmentally friendly, biodegradable catalyst, metal-free.Methanesulfonic acid (MeSO₃H)1,3-Diphenyl propane-1-one motif researchgate.net
Hydrogen AutotransferAtom-economical, uses alcohols as alkylating agents, water as byproduct.Iridium or Ruthenium pincer complexes1,3-Diphenylpropan-1-ol (B1266756) doi.orgcsic.es

Exploration of Novel Catalytic Systems for this compound Production

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalytic system employed. Research is active in discovering and optimizing catalysts that can operate under mild conditions with low catalyst loadings.

Transition-Metal Catalysts: Iridium and Ruthenium complexes have emerged as powerful catalysts for the β-alkylation of secondary alcohols with primary alcohols. doi.orgcsic.es

Iridium Pincer Complexes: NHC-based Iridium pincer complexes have demonstrated excellent activity for the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol, achieving up to 99% conversion and 92% selectivity for the desired 1,3-diphenylpropan-1-ol at 383 K. csic.es These reactions typically use a base like potassium hexamethyldisilazide (KHMDS) and can proceed with catalyst loadings as low as 0.1 mol%. csic.es

Ruthenium Complexes: Ruthenium(II) complexes bearing α-diimine ligands are also effective. acs.org For instance, the reaction between acetophenone (B1666503) and 1-phenylethanol, catalyzed by a specific Ru(II) complex, yields 1,3-diphenylbutan-1-one, the direct ketone precursor to the target alcohol. acs.orgdtu.dk Similarly, Ru-based PC(sp³)P pincer complexes have been used for the dehydrogenative cross-coupling of benzyl alcohol and 1-phenylethanol, producing 1,3-diphenylpropan-1-one in up to 95% yield. doi.org

Metal-Free Organocatalysis: There is a growing interest in replacing metal-based catalysts with more sustainable organocatalysts. A patented method describes the use of the amino acid L-proline or D-proline as a catalyst for the reaction between benzaldehyde (B42025) and acetophenone to form 3-hydroxy-1,3-diphenyl-1-acetone, an intermediate that can be reduced to 1,3-diphenyl-1-propanol. google.com This approach is noted for its simplicity and low cost. google.com

Catalyst SystemCatalyst TypeReaction TypeKey FindingReference
Iridium(III) Pincer ComplexTransition Metalβ-Alkylation of Alcohols99% conversion, 92% selectivity for 1,3-diphenylpropan-1-ol. csic.es
Ruthenium(II) α-Diimine ComplexTransition Metalβ-Alkylation of AlcoholsEfficiently forms 1,3-diphenylbutan-1-one from acetophenone. acs.org
L-proline / D-prolineOrganocatalystAldol ReactionCost-effective route to a 1,3-diphenyl-1-propanol precursor. google.com

Advanced Stereocontrol Methodologies

Controlling the three-dimensional structure of this compound is critical, as different stereoisomers can have distinct properties and applications. Advanced methodologies are being developed to achieve high levels of enantioselectivity and diastereoselectivity.

One prominent strategy is asymmetric transfer hydrogenation (ATH) of the precursor ketone, 1,3-diphenylbutan-1-one. This reaction often employs rhodium catalysts paired with chiral ligands. For example, rhodium-N-tosylated 1,2-diphenyl-1,2-ethylenediamine (Rh-TsDPEN) is a powerful catalyst for preparing enantioenriched chiral alcohols from ketones. osti.gov Research has shown that this system can achieve high conversion (72%) and excellent enantioselectivity (99% ee) for the reduction of (S)-1,3-diphenylbutan-1-one. osti.gov

Chiral oxazaborolidines are another class of catalysts used to induce stereoselectivity. nih.gov These act as chiral Lewis acids that can coordinate with the substrate, directing the approach of a reducing agent like borane (B79455) to one face of the carbonyl group, thereby achieving asymmetric reduction. nih.govacs.org

Furthermore, bienzymatic cascades represent a sophisticated approach to stereocontrol. acs.org Although demonstrated on related chlorohydrin structures, the principle is highly applicable. This "one-pot" system uses two different enzymes, an enoate reductase (ERED) and an alcohol dehydrogenase (ADH), to perform sequential reductions. acs.org By carefully selecting different enzymes for each step, it is possible to access up to three of the four possible stereoisomers of the final alcohol product with excellent optical purity. acs.org This stereodivergent approach offers remarkable control over the final product's configuration. acs.org

MethodologyCatalyst/ReagentKey FeatureOutcomeReference
Asymmetric Transfer HydrogenationRh-TsDPENEnantioselective ketone reduction.72% conversion, 99% ee for (1S,3S)-1,3-diphenylbutan-1-ol. osti.gov
Chiral Lewis Acid CatalysisChiral OxazaborolidinesAsymmetric borane reduction of ketones.Enantioselective formation of the alcohol. nih.gov
Bienzymatic CascadeEnoate Reductase (ERED) & Alcohol Dehydrogenase (ADH)Stereodivergent dual reduction.Selective synthesis of multiple stereoisomers of related alcohols. acs.org

Bio-inspired Synthetic Approaches

Nature's synthetic machinery, particularly enzymes, provides inspiration for developing highly selective and efficient chemical transformations. Bio-inspired synthesis often involves using biocatalysts (enzymes) or mimics of natural processes.

The aforementioned bienzymatic cascade using ERED and ADH is a prime example of a bio-inspired approach, directly employing enzymes to perform stereoselective reductions under mild, aqueous conditions. acs.org This method avoids the use of toxic reagents and solvents often required in traditional organic synthesis. acs.org

Lipase-mediated kinetic resolution is another established biocatalytic method. In this process, an enzyme like Candida antarctica lipase (B570770) B (CALB) selectively acylates one enantiomer of a racemic alcohol mixture, allowing for the separation of the two enantiomers. This technique has been successfully applied to resolve related 3-chloro-3-arylpropanols, achieving enantiomerically enriched products. metu.edu.tr

The use of natural molecules like amino acids as catalysts also falls under this category. The use of L-proline in the synthesis of a precursor for 1,3-diphenyl-1-propanol is inspired by the catalytic activity of enzymes, which often rely on specific amino acid residues in their active sites. google.com These bio-inspired methods are at the forefront of developing sustainable and highly selective synthetic routes in modern organic chemistry.

Q & A

Q. What spectroscopic techniques are most reliable for confirming the structural configuration of 1,3-Diphenylbutan-1-ol?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is critical for verifying the stereochemistry and substituent positions. Infrared (IR) spectroscopy can identify hydroxyl group vibrations, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. X-ray crystallography is recommended for resolving ambiguities in stereoisomerism, as demonstrated in structural studies of analogous tetraphenylbutanol derivatives .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions influence yield?

Common methods include Grignard reactions using phenylmagnesium bromide with β-phenylpropanal derivatives or catalytic hydrogenation of ketone intermediates. Yield optimization requires strict control of anhydrous conditions, temperature (-10°C to 25°C), and inert atmospheres (e.g., argon). Impurities from incomplete reduction or side reactions (e.g., over-hydrogenation) can be minimized via selective catalysts like Lindlar or palladium-based systems .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (nitrogen/argon) at 2–8°C to prevent oxidation. Use desiccants to mitigate hygroscopic degradation. Safety protocols include wearing nitrile gloves, eye protection, and working in fume hoods due to potential respiratory irritancy, as advised for structurally similar alcohols .

Advanced Research Questions

Q. How can stereoselectivity be enhanced in asymmetric synthesis of this compound?

Chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity. Computational modeling (DFT studies) helps predict steric and electronic effects on transition states. For example, ligand-modified palladium nanoparticles have shown improved selectivity in hydrogenation of acetylenic precursors to chiral alcohols .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Triangulate data from multiple techniques (e.g., NMR, X-ray, and circular dichroism) to confirm configurations. For conflicting NOE (Nuclear Overhauser Effect) signals, dynamic NMR experiments or variable-temperature studies can elucidate conformational equilibria. Cross-validation with synthetic intermediates (e.g., acetate derivatives) reduces ambiguity .

Q. How does the electronic environment of this compound influence its reactivity in organocatalytic applications?

The hydroxyl group’s acidity (pKa ~15–17) and aryl ring conjugation affect hydrogen-bonding catalysis. Substituent effects on phenyl rings (e.g., electron-withdrawing groups) can modulate nucleophilicity in SN2 reactions. Kinetic studies using UV-Vis or fluorescence quenching provide insights into intermediate stabilization .

Q. What methodologies assess the ecological impact of this compound in laboratory waste streams?

Use OECD guidelines for biodegradability (e.g., Closed Bottle Test 301D) and aquatic toxicity assays (Daphnia magna EC50). Chromatographic monitoring (HPLC-MS) detects degradation products. Comparative studies with EPA-listed phthalates highlight persistence and bioaccumulation risks .

Notes for Methodological Rigor

  • Experimental Design: Incorporate control experiments (e.g., racemic mixtures) to validate enantiomeric excess measurements.
  • Data Validation: Use statistical tools (e.g., RSD <5% for triplicate analyses) and peer-review protocols from active learning frameworks .
  • Safety Compliance: Adopt GHS-compliant hazard communication and emergency response plans, as outlined in SDS templates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.